1-(4-bromophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-N-(3-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O/c1-15-4-2-5-18(14-15)23-21(26)25-13-12-24-11-3-6-19(24)20(25)16-7-9-17(22)10-8-16/h2-11,14,20H,12-13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQWFIQXRKGSHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-bromophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and research findings.
Synthesis
The compound can be synthesized through multi-step organic reactions involving the formation of the pyrrolo[1,2-a]pyrazine core and subsequent functionalization with bromophenyl and toluidine groups. Typical synthetic routes include:
- Formation of the Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Bromination : Introduction of the bromophenyl group using bromine or N-bromosuccinimide (NBS).
- Toluidine Attachment : Achieved through amination reactions with m-toluidine derivatives.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The mechanisms may include:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in inflammatory pathways.
- Receptor Modulation : Binding to receptors that regulate cellular signaling pathways.
Biological Activity
Research indicates that compounds similar to 1-(4-bromophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide exhibit various biological activities, including anti-inflammatory and anticancer properties. Below are summarized findings from relevant studies:
Anti-inflammatory Activity
In vitro studies have demonstrated that derivatives of this compound can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The inhibition rates were comparable to established anti-inflammatory agents.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 1-(4-bromophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | TBD | iNOS inhibition |
| Control (1400 W) | 0.5 | iNOS inhibition |
Anticancer Activity
Studies have also reported significant cytotoxic effects against various cancer cell lines. The compound's structure suggests potential for targeting cancer cell proliferation pathways.
Case Studies
Recent investigations into similar compounds have provided insights into their biological profiles:
- A study on pyranopyrazole derivatives showed promising results against SARS-CoV-2 protease, indicating potential antiviral properties alongside anti-inflammatory effects .
- Another research highlighted the structure-activity relationship (SAR) of related compounds, emphasizing the importance of specific functional groups in enhancing biological activity .
Comparison with Similar Compounds
Core Structure Analog: N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Key Features :
- Core : Identical 3,4-dihydropyrrolo[1,2-a]pyrazine backbone.
- Substituents :
- 4-Ethoxyphenyl at position 1 (vs. 4-bromophenyl in the target compound).
- 2,6-Difluorophenyl on the carboxamide (vs. m-tolyl).
Comparison :
- Electron Effects : The ethoxy group (-OCH2CH3) is electron-donating, contrasting with the electron-withdrawing bromine in the target compound. This may alter ring electronics and reactivity.
- Molecular Mass : Higher mass (397.4 g/mol vs. ~409.3 g/mol for the target) due to fluorine and ethoxy groups .
Ring System Variant: 5,6-Dihydropyrrolo[2,1-a]isoquinoline Derivatives
Example: N-(2-(2-(4-bromophenyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide Key Features:
- Core: 5,6-Dihydropyrrolo[2,1-a]isoquinoline (vs. dihydropyrrolopyrazine).
- Substituent : 4-Bromophenyl (shared with the target compound).
Comparison :
- Steric Effects: The fused isoquinoline system introduces greater rigidity compared to the pyrazine-containing target .
Functional Group Analog: Methyl 3,4-dihydropyrrolo[1,2-a]pyrazine-6-carboxylate
Key Features :
- Core : Shared dihydropyrrolopyrazine backbone.
- Substituent : Methyl ester at position 6 (vs. carboxamide in the target).
Comparison :
- Stability : Esters are more hydrolytically labile than carboxamides, affecting pharmacokinetics.
- Synthetic Utility : The ester group facilitates further derivatization (e.g., hydrolysis to carboxylic acids) .
Data Table: Structural and Physicochemical Comparison
Research Findings and Mechanistic Insights
Reactivity of the Dihydropyrrolopyrazine Core
- The core participates in sulfur extrusion reactions with 3H-1,2-dithiole-3-thiones to form fused thiazine-thiones (92–95% yields), suggesting utility in synthesizing sulfur-containing analogs .
- Trimethylphosphite is a key reagent in these transformations, enabling sulfur removal without disrupting the heterocyclic backbone .
Substitution Effects on Bioactivity (Indirect Evidence)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
